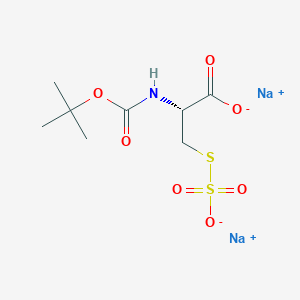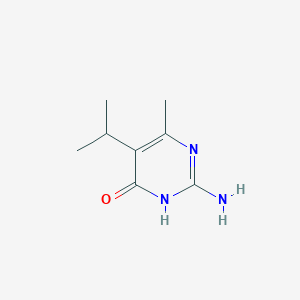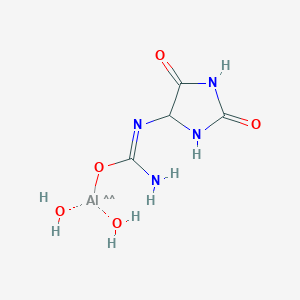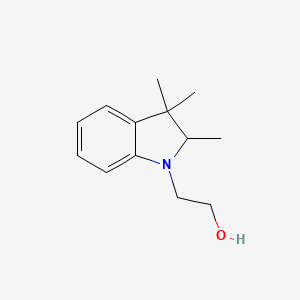![molecular formula C7H5N3O B13121266 2H-pyrimido[1,2-a]pyrimidin-2-one CAS No. 744255-46-7](/img/structure/B13121266.png)
2H-pyrimido[1,2-a]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-pyrimido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the class of fused pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a pyrimidine ring fused to another pyrimidine ring, forming a bicyclic system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-pyrimido[1,2-a]pyrimidin-2-one typically involves the cyclization of appropriate precursors. One common method is the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters, followed by cyclization under thermal conditions . Another approach involves the multicomponent reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as multicomponent reactions and the use of environmentally benign solvents, are often employed to enhance the efficiency and sustainability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2H-pyrimido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
2H-pyrimido[1,2-a]pyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its diverse biological activities, this compound is explored for the development of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 2H-pyrimido[1,2-a]pyrimidin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, interfere with DNA replication, and modulate signaling pathways. These interactions result in its antimicrobial, antiviral, and anticancer activities .
Comparación Con Compuestos Similares
Pyrido[1,2-a]pyrimidin-2-ones: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrimido[1,2-a]benzimidazoles: These compounds have a benzimidazole ring fused to a pyrimidine ring and are known for their pharmacological properties.
Uniqueness: 2H-pyrimido[1,2-a]pyrimidin-2-one is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
744255-46-7 |
|---|---|
Fórmula molecular |
C7H5N3O |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
pyrimido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C7H5N3O/c11-6-2-5-10-4-1-3-8-7(10)9-6/h1-5H |
Clave InChI |
DGDZFKPPKUMSNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CC(=O)N=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)




